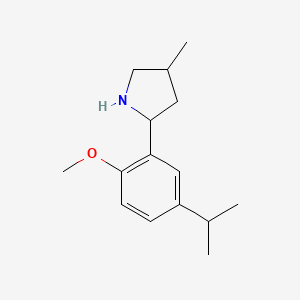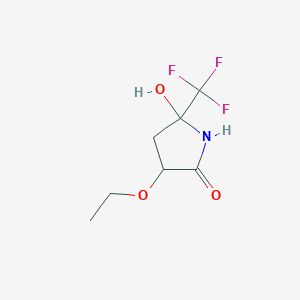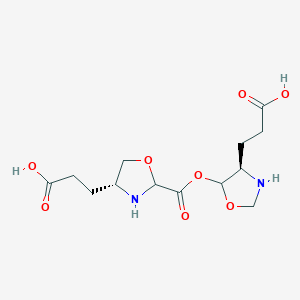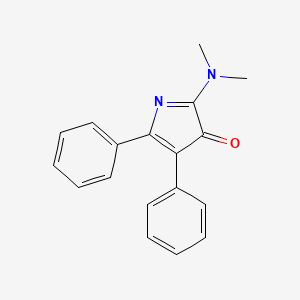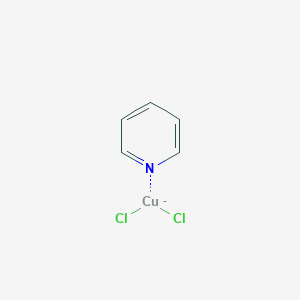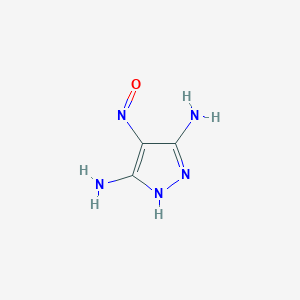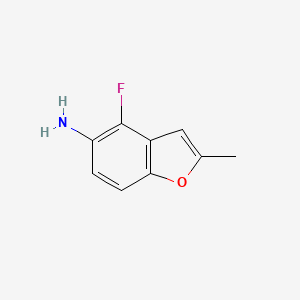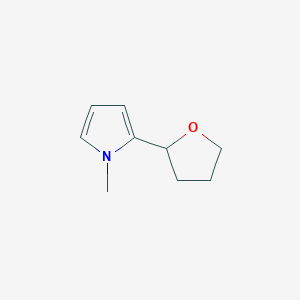![molecular formula C15H11F3N4O2 B15208875 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further fused with a pyrrolo[2,3-b]pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the initial formation of the trifluoromethylpyridine derivative, followed by the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrrolo[2,3-b]pyridine core may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 2-Amino-4-(trifluoromethyl)pyridine
Uniqueness
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H11F3N4O2 |
|---|---|
Molekulargewicht |
336.27 g/mol |
IUPAC-Name |
2-[[4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]acetic acid |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)10-2-1-4-19-13(10)9-6-11(21-7-12(23)24)22-14-8(9)3-5-20-14/h1-6H,7H2,(H,23,24)(H2,20,21,22) |
InChI-Schlüssel |
BIYNJYOHZVLDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=CC(=NC3=C2C=CN3)NCC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


